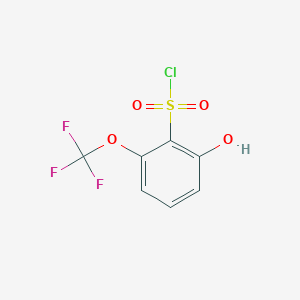
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O4S. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a trifluoromethoxy group, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-hydroxy-6-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Hydroxy-6-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, toluene
Catalysts: Base catalysts like pyridine or triethylamine for substitution reactions
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
科学的研究の応用
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophiles, thereby altering their chemical properties and biological activities.
類似化合物との比較
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride
Comparison: 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in similar compounds lacking these groups.
生物活性
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride, also known by its CAS number 1261679-48-4, is a sulfonyl chloride compound that exhibits significant biological activity. This compound is characterized by its unique trifluoromethoxy group, which enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
- Molecular Formula : C₇H₄ClF₃O₄S
- Molecular Weight : 256.62 g/mol
- Structure : The compound features a phenolic hydroxyl group and a sulfonyl chloride functional group, which are critical for its biological interactions.
The mechanism of action for this compound primarily involves its role as an electrophilic reagent. The sulfonyl chloride moiety can react with nucleophiles, facilitating the formation of covalent bonds with various biological macromolecules, such as proteins and enzymes. This reactivity can lead to inhibition of specific biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that sulfonyl chlorides can act as potent inhibitors of various enzymes. For instance, the compound may inhibit key enzymes involved in metabolic pathways or signal transduction, potentially affecting cancer cell proliferation or survival.
Case Studies
- Antitumor Activity :
-
Selectivity and Toxicity :
- A study involving the evaluation of maximum tolerated doses (MTD) in SCID mice highlighted that compounds with similar electrophilic characteristics were well-tolerated at certain dosages but exhibited toxicity at higher concentrations . This suggests a need for careful dosage management in therapeutic applications.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
2-hydroxy-6-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S/c8-16(13,14)6-4(12)2-1-3-5(6)15-7(9,10)11/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLDCXTZXWITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














